molecular formula C7H14ClNO2S B2405589 1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride CAS No. 2567495-11-6

1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride

Cat. No. B2405589
CAS RN: 2567495-11-6
M. Wt: 211.7
InChI Key: LEYYFFDMKXEPOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various fields of study, including neuroscience, pharmacology, and medicinal chemistry.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Several studies have detailed the synthesis of compounds related to 1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide, including various sulfur-containing heterocycles and spirocycles. These synthetic methods are crucial for exploring the potential applications of these compounds in different fields (Reddy, Babu, & Padmavathi, 2001), (Li, Rogers-Evans, & Carreira, 2013).

  • Chemical Structures and Analysis : The crystal structures of isomeric compounds related to this molecule have been determined, providing insights into their molecular configurations and potential chemical reactivity (Yennawar, Peterson, & Silverberg, 2019).

Biomedical Applications

  • Anticancer Activity : Research has shown that derivatives of 1-thia-azaspiro[4.5]decane exhibit anticancer activities against various cancer cell lines, including human liver hepatocellular carcinoma, prostate adenocarcinoma, and colorectal carcinoma (Flefel et al., 2017).

  • Antiviral Properties : Certain derivatives have been found to inhibit the replication of human coronaviruses, indicating their potential as antiviral agents (Apaydın et al., 2019).

  • Cytotoxic Effects and Apoptosis Induction : Some adamantane derivatives have been synthesized and shown to induce cytotoxicity and apoptosis in various cancer cell lines, suggesting their use in cancer therapy (Turk-Erbul et al., 2021).

Drug Discovery and Development

properties

IUPAC Name

1λ6-thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c9-11(10)6-3-7(11)1-4-8-5-2-7;/h8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYYFFDMKXEPOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCS2(=O)=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride

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